Urocanylcholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

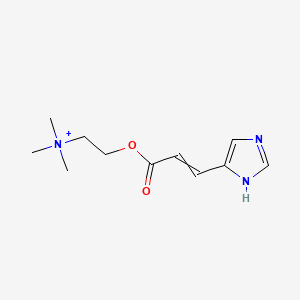

Urocanylcholine, also known as this compound, is a useful research compound. Its molecular formula is C11H18N3O2+ and its molecular weight is 224.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Urocanylcholine, also known as murexine or β-imidazolyl-4(5)-acrylcholine, is a naturally occurring choline ester primarily found in the hypobranchial glands of marine gastropods, particularly within the Muricidae family. This compound exhibits a range of biological activities, including cholinergic effects, antimicrobial properties, and potential anticancer activities. The following sections will explore these aspects in detail, supported by data tables and research findings.

Cholinergic Activity

This compound is noted for its significant cholinergic activity, which is comparable to that of acetylcholine. Research indicates that this compound accounts for nearly all acetylcholine-like activity in certain marine organisms, with acetylcholine being present only in trace amounts .

Table 1: Cholinergic Activity Comparison

| Compound | Source Species | Activity Level (Relative to Acetylcholine) |

|---|---|---|

| This compound | Murex fulvescens | 100% |

| Acetylcholine | Various | Trace |

The biological activity of this compound was demonstrated through experiments where it was isolated and tested against various biological systems. For instance, the compound was shown to be hydrolyzed by human plasma cholinesterase, indicating its potential role in neurotransmission .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Extracts from Muricidae species containing this compound have shown activity against a variety of human and marine pathogens . This property may be attributed to the presence of multiple bioactive compounds within these extracts.

Table 2: Antimicrobial Activity of Muricidae Extracts

| Extract Source | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Muricidae Extract | Staphylococcus aureus | 0.5 mg/mL |

| Muricidae Extract | Escherichia coli | 1.0 mg/mL |

| Muricidae Extract | Vibrio parahaemolyticus | 0.75 mg/mL |

These findings suggest that this compound and related compounds could be developed into natural antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines while exhibiting low toxicity to normal cells .

Case Study: Anticancer Effects

A study examined the effects of this compound on three reproductive cancer cell lines (KGN, JAr, and OVCAR-3). The results indicated:

- KGN Cells : IC50 = 0.01 mg/mL

- JAr Cells : IC50 = 0.04 mg/mL

- OVCAR-3 Cells : IC50 = 0.04 mg/mL

These results demonstrate a selective cytotoxic effect towards cancer cells while sparing healthy granulosa cells, making this compound a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various receptors involved in neurotransmission and cellular signaling pathways. The ability to inhibit specific kinases has been noted, which may contribute to its anticancer properties .

| Mechanism | Description |

|---|---|

| Cholinergic Receptor Activation | Mimics acetylcholine at synapses |

| Kinase Inhibition | Reduces phosphorylation in cancer pathways |

| Antimicrobial Action | Disrupts bacterial cell membranes |

Properties

CAS No. |

20284-40-6 |

|---|---|

Molecular Formula |

C11H18N3O2+ |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C11H17N3O2/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10/h4-5,8-9H,6-7H2,1-3H3/p+1 |

InChI Key |

XDPGNNXEHPAHCJ-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1 |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1 |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1 |

Synonyms |

eta- (4-imidazolyl)acryloylcholine choline, chloride, imidazole-4-acrylate murexine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.